molecular formula C21H28ClN5O2S B2668524 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189693-83-1

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2668524
M. Wt: 450
InChI Key: RMJRZLLBEJAKHW-UHFFFAOYSA-N
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Description

“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride” is a chemical compound. It’s part of a class of compounds known as benzothiazole derivatives . These compounds have been studied for their potential pharmacological properties .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and substitution reactions . The exact reactions would depend on the specific substituents used in the synthesis .

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

One avenue of research involves the synthesis of complex organic compounds and the elucidation of their reaction mechanisms. For instance, the study by Ledenyova et al. (2018) explores the reaction mechanisms involving pyrazole derivatives, demonstrating the intricate processes that can yield a variety of functionalized heterocyclic compounds. Such mechanisms are crucial for understanding the formation and manipulation of complex organic molecules, which can be foundational in the development of new pharmaceuticals and materials (Ledenyova et al., 2018).

Antimicrobial and Anti-anoxic Activity

The search for new antimicrobial agents leads to the investigation of thiazole and pyrazole derivatives, as seen in the work of Ohkubo et al. (1995) and Basavarajaiah et al. (2008). These studies demonstrate the potential of thiazole and pyrazole-based compounds to act as effective agents against a variety of microbial pathogens. The specificity of these compounds' actions can be tailored through structural modifications, offering a promising avenue for the development of new antimicrobial treatments (Ohkubo et al., 1995); (Basavarajaiah et al., 2008).

Anti-inflammatory and Analgesic Agents

The exploration of novel chemical entities for their anti-inflammatory and analgesic properties is another critical area of research. Compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, as investigated by Abu‐Hashem et al. (2020), show significant promise in this regard. The study highlights the potential of such derivatives to inhibit key enzymes involved in inflammation and pain, offering pathways for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial Agents

The search for novel antibacterial agents is critical in addressing the growing issue of antibiotic resistance. Palkar et al. (2017) discuss the synthesis and evaluation of benzothiazolyl substituted pyrazol-5-ones, highlighting their promising antibacterial activity. Such studies are vital for the ongoing effort to discover new antimicrobials with unique mechanisms of action that can circumvent existing resistance mechanisms (Palkar et al., 2017).

Future Directions

Benzothiazole derivatives are a promising class of compounds for drug development, with potential applications in treating a variety of conditions . Future research could involve further exploration of the pharmacological properties of “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride” and related compounds, as well as optimization of their chemical structures for improved efficacy and safety .

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S.ClH/c1-4-25-6-5-17(23-25)20(27)26(8-7-24-9-11-28-12-10-24)21-22-18-13-15(2)16(3)14-19(18)29-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJRZLLBEJAKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C(=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

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